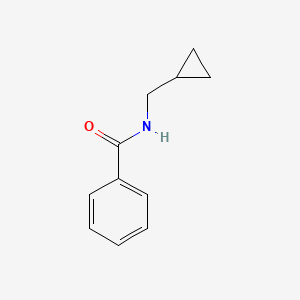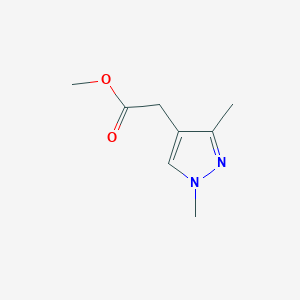
5-hydrazinylpyridine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinylpyridine-2-carboxylic acid hydrochloride (HPCA) is a widely used organic compound in the fields of organic synthesis and pharmaceuticals. It is a versatile reagent which can be used as an acid catalyst, a ligand, or a reagent for various types of reactions. HPCA has been used in the synthesis of complex molecules, drug delivery systems, and drug discovery. It is also used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, HPCA has been used in biochemical and physiological studies, as it has been found to play a role in the regulation of various metabolic pathways.
Applications De Recherche Scientifique
5-hydrazinylpyridine-2-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of various complex molecules and as a reagent in drug delivery systems. It has also been used as a reagent in the synthesis of novel materials, such as polymers and nanomaterials. In addition, this compound has been used in biochemical and physiological studies, as it has been found to play a role in the regulation of various metabolic pathways.
Mécanisme D'action
5-hydrazinylpyridine-2-carboxylic acid hydrochloride acts as an acid catalyst in many reactions, and its mechanism of action is based on the protonation of the substrate. The protonation of the substrate causes the substrate to become more reactive, allowing the reaction to proceed. In addition, this compound can act as a ligand in some reactions, forming a complex with the substrate. This complex can then be used in various types of reactions.
Biochemical and Physiological Effects
This compound has been found to play a role in the regulation of various metabolic pathways. In particular, it has been shown to be involved in the regulation of fatty acid metabolism and the synthesis of cholesterol. In addition, this compound has been found to be involved in the regulation of glucose metabolism, as well as the synthesis of proteins and peptides.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-hydrazinylpyridine-2-carboxylic acid hydrochloride in laboratory experiments has several advantages, such as its low cost and the fact that it is a relatively safe reagent. In addition, it is a versatile reagent which can be used in a variety of reactions. However, there are some limitations to its use, such as the fact that it can be difficult to control the reaction conditions, and that it can be difficult to purify the product.
Orientations Futures
There are many potential future directions for the use of 5-hydrazinylpyridine-2-carboxylic acid hydrochloride. For example, this compound could be used to develop novel drug delivery systems, or to synthesize complex molecules for use in drug discovery. In addition, this compound could be used to develop new materials, such as polymers and nanomaterials, for use in various applications. Finally, this compound could be used to further explore its role in the regulation of various metabolic pathways.
Méthodes De Synthèse
5-hydrazinylpyridine-2-carboxylic acid hydrochloride can be synthesized by the reaction of hydrazine and pyridine-2-carboxylic acid. The reaction is carried out in the presence of an acid catalyst, usually hydrochloric acid. The reaction is carried out at a temperature of about 100°C for several hours. The reaction yields a white solid, which is then purified by recrystallization.
Propriétés
IUPAC Name |
5-hydrazinylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-9-4-1-2-5(6(10)11)8-3-4;/h1-3,9H,7H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZONYSQKSVZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)
methanone](/img/structure/B6600228.png)





![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)




![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
